4,6-Dimethoxy-3-indolinone

Electrophilic aromatic substitution Vilsmeier formylation Regioselectivity

4,6-Dimethoxy-3-indolinone (CAS 220418-01-9; molecular formula C₁₀H₁₁NO₃; molecular weight 193.20 g/mol) is a specialized indolinone characterized by methoxy substituents at positions 4 and 6 and a ketone at position 3 of the indolinone core. This compound belongs to the broader indolinone class, which is widely recognized as a privileged scaffold in kinase inhibitor discovery, but its precise 4,6-dimethoxy-3-ketone architecture distinguishes it sharply from its 2-oxindole regioisomers and from mono‑ or unsubstituted 3-indolinones.

Molecular Formula C10H11NO3
Molecular Weight 193.20 g/mol
Cat. No. B8476497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dimethoxy-3-indolinone
Molecular FormulaC10H11NO3
Molecular Weight193.20 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C(=O)CN2)C(=C1)OC
InChIInChI=1S/C10H11NO3/c1-13-6-3-7-10(8(12)5-11-7)9(4-6)14-2/h3-4,11H,5H2,1-2H3
InChIKeyMISRSPNNLBRWCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dimethoxy-3-indolinone – A Regiochemically Defined C3-Ketone Indolinone Scaffold for Precision Heterocyclic Synthesis


4,6-Dimethoxy-3-indolinone (CAS 220418-01-9; molecular formula C₁₀H₁₁NO₃; molecular weight 193.20 g/mol) is a specialized indolinone characterized by methoxy substituents at positions 4 and 6 and a ketone at position 3 of the indolinone core. This compound belongs to the broader indolinone class, which is widely recognized as a privileged scaffold in kinase inhibitor discovery, but its precise 4,6-dimethoxy-3-ketone architecture distinguishes it sharply from its 2-oxindole regioisomers and from mono‑ or unsubstituted 3-indolinones. [1] Its melting point is reported in the range of 231–232 °C, indicating considerable thermal resilience relative to the parent 3-indolinone scaffold. As a synthetic building block, it provides strictly controlled reactivity: electrophilic substitution on the derived 4,6-dimethoxyindole system occurs at C7 rather than at the C3 position typical of unactivated indoles, a feature that redirects late-stage functionalization strategies. [2]

Why 4,6-Dimethoxy-3-indolinone Cannot Be Replaced by a Generic Indolinone – Evidence-Based Comparison Guide


Indolinones are often treated as interchangeable heterocyclic building blocks, but the position and number of methoxy substituents, together with the location of the carbonyl group, dictate local electron density, tautomeric preference, and the site of electrophilic attack. [1] In the 4,6-dimethoxy-3-indolinone scaffold, the two methoxy groups donate electron density into the aromatic ring, altering the intrinsic reactivity compared with 5,6-dimethoxyindolin-2-ones (Ret kinase inhibitor series) [2] or unsubstituted 3-indolinone. Furthermore, the 3-ketone tautomer presents a different hydrogen-bond donor/acceptor profile and carbonyl reactivity than the lactam carbonyl of 2-indolinones. Substituting a generic indolinone therefore risks diverting the electrophilic substitution from C7 to the conventional C3 position, modifying the LogP (4,6-dimethoxy-3-indolinone LogP = 1.45) and altering the conformation of the final ligand in a protein binding pocket. These differences are quantitative and can determine whether a synthetic sequence succeeds or whether a screening hit translates into a tractable lead. The evidence items below provide the specific, comparator-backed data that substantiate these claims.

4,6-Dimethoxy-3-indolinone – Quantitative Head-to-Head Differentiation Evidence vs. Closest Structural Analogs


Control of Electrophilic Substitution Site: 4,6-Dimethoxy-3-indolinone Directs Formylation to C7 Instead of the Conventional Indole C3

When 4,6-dimethoxy-3-indolinone is converted to its corresponding indole and subjected to Vilsmeier formylation, the electrophilic substitution occurs exclusively at the C7 position, whereas most indoles without the 4,6-dimethoxy activation pattern undergo formylation at C3. [1] This regiodivergence has been repeatedly documented in independent studies across several 4,6-dimethoxyindole derivatives. [2] By contrast, the 5,6-dimethoxyindolin-2-one series used in RET kinase inhibitor development does not exhibit this C7-directing effect; substitution stays at the expected C3 position. [3]

Electrophilic aromatic substitution Vilsmeier formylation Regioselectivity Indole functionalization

Lipophilicity Modulation: 4,6-Dimethoxy-3-indolinone Exhibits a Lower LogP than 5,6-Dimethoxyindolin-2-one Derivatives, Improving Aqueous Compatibility

The experimentally derived LogP of 4,6-dimethoxy-3-indolinone is 1.45, reflecting a moderately hydrophilic character suitable for further optimization in medicinal chemistry. For comparison, 5,6-dimethoxyindolin-2-one derivatives reported in the same database consistently show LogP values above 3.0, with several analogs exceeding 3.5, representing at least a 100-fold greater partition into octanol. [1] The parent 3-indolinone scaffold has a predicted LogP around 0.85–1.30, but lacks the synthetic handles provided by methoxy groups. The nearly 2-log-unit difference between 4,6-dimethoxy-3-indolinone and its 5,6-dimethoxyindolin-2-one counterparts constitutes a meaningful differentiation in lead optimization programs where controlling lipophilicity is correlated with reduced promiscuity and improved pharmacokinetic profiles.

LogP Lipophilicity Drug-likeness Physicochemical profiling

Scaffold Geometry and Hydrogen-Bonding Capacity: 3-Ketone Tautomer Offers Distinct Donor/Acceptor Profile vs. 2-Oxindole Isomers

The carbonyl at position 3 in 4,6-dimethoxy-3-indolinone generates a ketone group adjacent to the aromatic ring, which is fundamentally different from the lactam (amide) carbonyl present in 2-indolinones (oxindoles). This structural distinction has two quantitative consequences: (1) the PSA (polar surface area) of 4,6-dimethoxy-3-indolinone is 47.56 Ų, whereas the isomeric 4,6-dimethoxyindolin-2-one displays a different PSA owing to the distinct hydrogen-bonding capacity of the amide NH–C=O system ; (2) the intramolecular hydrogen-bonding pattern in the solid state differs, as evidenced by X-ray crystallographic studies on structurally related indolinones that show either hydrogen-bonded dimers or infinite chains depending on whether the carbonyl is at C2 or C3. [1] The 5,6-dimethoxyindolin-2-ones that exhibit favorable Ret kinase inhibition rely on a specific H-bond between the C2 carbonyl and a pyrrole NH donor in the kinase hinge region; the 3-ketone isomer cannot recapitulate this interaction geometry and thus provides a genuinely orthogonal pharmacophore. [2]

Tautomerism Hydrogen bonding Scaffold geometry Kinase inhibitor design

Thermal Stability Advantage: 4,6-Dimethoxy-3-indolinone Melts 90 °C Higher than Parent 3-Indolinone, Indicating Stronger Crystal Lattice and Handling Robustness

The reported melting point of 4,6-dimethoxy-3-indolinone is 231–232 °C, placing it in a solid-state stability range that is highly convenient for weighing, storage, and long-term compound management. The parent 3-indolinone (pseudoindoxyl) is reported to have a melting point of approximately 140 °C, and is noted for its tendency to decompose upon heating or prolonged storage. The ~90 °C increase in melting point upon introduction of the two methoxy groups reflects enhanced intermolecular interactions in the crystal lattice, which translates to lower sublimation losses during vacuum drying and greater resistance to thermal degradation during reactions conducted at elevated temperatures.

Thermal stability Melting point Solid-state properties Compound handling

Ketone Positional Isomerism: The C3-Ketone in 4,6-Dimethoxy-3-indolinone Enables Oxidative Dearomative Coupling to 2,2-Disubstituted Indolin-3-ones Not Accessible from C2-Oxindoles

The 3-ketone indolinone scaffold is the direct precursor for oxidative dearomative cross-dehydrogenative coupling reactions that produce 2,2-disubstituted indolin-3-ones in yields up to 99%. [1] This reaction manifold exploits the electron-rich character of the 4,6-dimethoxy-substituted aromatic ring and the enolizable C2 position adjacent to the C3 ketone, a combination that is absent in 2-oxindole isomers where the carbonyl is at C2 and the enolizable position is at C3. [2] A survey of the indolinone literature confirms that the vast majority of high-yielding oxidative dearomative coupling protocols (>90% yield) are reported specifically for 3-ketone substrates, not for 2-ketone (oxindole) substrates. [1] This constitutes a synthetically enabling differentiation: 4,6-dimethoxy-3-indolinone directly feeds into a versatile diversification strategy that its 2-oxindole regioisomer cannot participate in.

Dearomative functionalization Cross-dehydrogenative coupling Indolin-3-one synthesis Synthetic methodology

Procurement-Guiding Application Scenarios for 4,6-Dimethoxy-3-indolinone


Regioselective Late-Stage C7 Functionalization in Heterocyclic Library Synthesis

When a synthetic program requires indole building blocks that can be reliably functionalized at the C7 position—for instance, to construct 1,7-annulated indoles, 7-aryl indoles, or 2-(7-indolyl)benzimidazoles—4,6-dimethoxy-3-indolinone is the scaffold of choice. As demonstrated by Black and Kumar, Vilsmeier formylation of the derived 4,6-dimethoxyindole proceeds exclusively at C7, in contrast to the C3 formylation observed with generic indoles and 5,6-dimethoxyindolin-2-ones. [1] This predictable regiochemistry eliminates the need for protecting group strategies or directing group installation, reducing step count and improving overall yield in library production. The resulting 7-formylindoles have been elaborated into diverse chemotypes, including calix[3]indole macrocycles and metal-chelating Schiff base ligands, establishing 4,6-dimethoxy-3-indolinone as the preferred entry point for C7-diversification campaigns.

Medicinal Chemistry Library Design: Lower-LogP Starting Point for Lead-Like and Fragment-Based Screening

Medicinal chemistry teams building lead-like or fragment screening libraries benefit from starting scaffolds with LogP values below 2.0 to avoid molecular obesity during optimization. With a LogP of 1.45, 4,6-dimethoxy-3-indolinone provides a significantly more hydrophilic starting point than the widely used 5,6-dimethoxyindolin-2-one derivatives, which typically exhibit LogP values exceeding 3.0. [1] This 1.5–2.0 log-unit difference translates to improved aqueous solubility in assay buffers at typical screening concentrations (10–100 µM), reducing the risk of false negatives due to compound precipitation. Furthermore, the 3-ketone pharmacophore is orthogonal to the hinge-binding 2-oxindole motif exploited by many clinical kinase inhibitors, making 4,6-dimethoxy-3-indolinone a valuable source of chemical diversity in target-agnostic phenotypic screening decks.

Natural Product-Inspired Synthesis of Pyrrolo[3,2,1-hi]indole and Calix[3]indole Frameworks

Several families of bioactive natural products and synthetic receptors feature the pyrrolo[3,2,1-hi]indole or calix[3]indole architecture, both of which rely on a 2,7-linkage pattern that is directly traceable to the C7 reactivity of 4,6-dimethoxyindoles. The one-pot synthesis of 3-substituted-4,6-dimethoxyindoles from 3,5-dimethoxyaniline and 2-haloketones provides efficient access to the requisite precursors [1], and subsequent Vilsmeier formylation installs the C7 aldehyde handle needed for macrocyclization. Calix[3]indoles with cone conformation, confirmed by X-ray crystallography, have been synthesized exclusively from 4,6-dimethoxyindole precursors; attempts to use 5,6-dimethoxy or unsubstituted indole systems do not yield the same macrocyclic products. [2] For academic and industrial groups pursuing molecular recognition, supramolecular chemistry, or natural product total synthesis, 4,6-dimethoxy-3-indolinone is a non-substitutable starting material.

Materials Chemistry: Building Block for 2,2-Disubstituted Indolin-3-one Dyes and Fluorophores

The C3-ketone indolinone core is an established precursor for organic dyes and fluorophores via Robinson annulation and oxidative dearomative coupling. 1,2-Dihydroindol-3-one analogues have been converted into π-expanded chromophores using DBU-catalyzed annulation, with the 4,6-dimethoxy substitution pattern enhancing the electron-donating character of the donor moiety in push-pull dye architectures. [1] Separately, oxidative cross-dehydrogenative coupling of electron-rich indoles yields 2,2-disubstituted indolin-3-ones in up to 99% yield, a transformation that is specific to the 3-ketone scaffold and unavailable to 2-oxindoles. For materials scientists developing fluorescent probes, OLED emitters, or nonlinear optical chromophores, 4,6-dimethoxy-3-indolinone offers a synthetically versatile, electron-rich heterocyclic platform with well-characterized reactivity and reliable commercial availability.

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